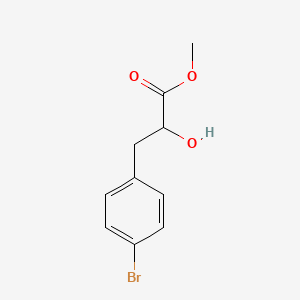![molecular formula C12H11F3O4S B3129463 1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione CAS No. 339098-84-9](/img/structure/B3129463.png)
1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione
Overview
Description
1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione typically involves the reaction of trifluoroacetylacetone with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The trifluoromethyl and phenylsulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of these groups under appropriate conditions
Scientific Research Applications
1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl and phenylsulfonyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione can be compared with similar compounds such as:
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-1,1,1-trifluoropentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4S/c1-8(16)10(11(17)12(13,14)15)7-20(18,19)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKCTHEWGLZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)
![N-[(2,4-dichloroanilino)carbamoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3129405.png)
![6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3129409.png)


![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3129437.png)
![3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129452.png)
![3-[(4-methoxybenzyl)oxy]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129455.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate](/img/structure/B3129467.png)
![ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate](/img/structure/B3129468.png)
